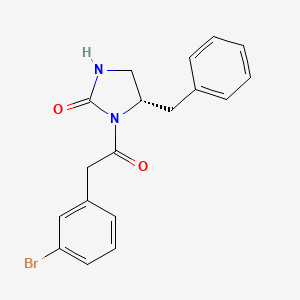
(S)-5-Benzyl-1-(2-(3-bromophenyl)acetyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is a chiral compound with significant potential in various fields of scientific research. This compound features an imidazolidinone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a benzyl group and a 3-bromophenylacetyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Acylation with 3-Bromophenylacetyl Chloride: The final step involves the acylation of the imidazolidinone core with 3-bromophenylacetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-bromophenylacetyl moiety, potentially yielding alcohol derivatives.
Substitution: The aromatic ring in the 3-bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) bromide for bromination or sulfuric acid for nitration.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
相似化合物的比较
(S)-5-Benzyl-1-[2-(4-bromophenyl)acetyl]-2-imidazolidinone: Similar structure but with a different position of the bromine atom on the phenyl ring.
(S)-5-Benzyl-1-[2-(3-chlorophenyl)acetyl]-2-imidazolidinone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and biological interactions. The presence of the bromine atom at the 3-position of the phenyl ring can lead to different steric and electronic effects compared to other similar compounds, potentially resulting in distinct biological activities and applications.
属性
分子式 |
C18H17BrN2O2 |
|---|---|
分子量 |
373.2 g/mol |
IUPAC 名称 |
(5S)-5-benzyl-1-[2-(3-bromophenyl)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-8-4-7-14(9-15)11-17(22)21-16(12-20-18(21)23)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23)/t16-/m0/s1 |
InChI 键 |
XFRXJWYVALCWOT-INIZCTEOSA-N |
手性 SMILES |
C1[C@@H](N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
规范 SMILES |
C1C(N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


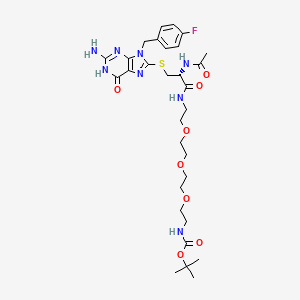
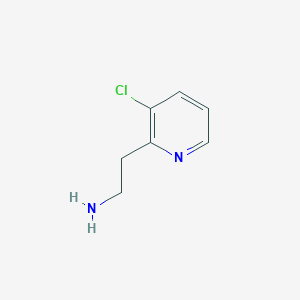
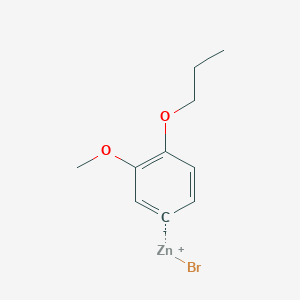

![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
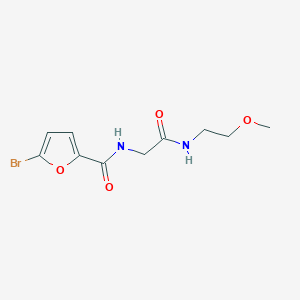


![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
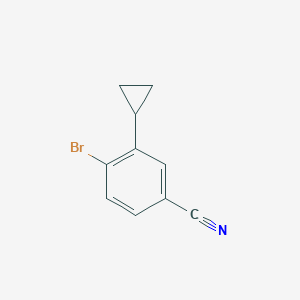
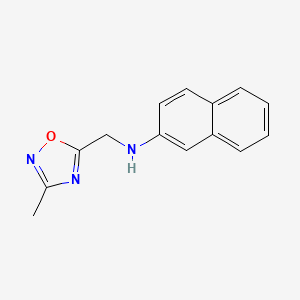
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
